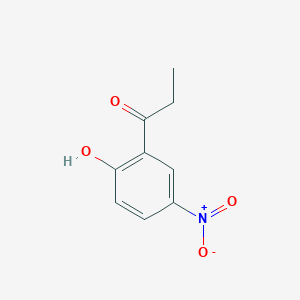

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

Vue d'ensemble

Description

“1-(2-Hydroxy-5-nitrophenyl)propan-1-one” is a chemical compound with the CAS Number 55805-95-3 . It has a molecular weight of 195.17 . The IUPAC name for this compound is 1-(2-hydroxy-5-nitrophenyl)propan-1-one .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . One method involves the Friedel–Crafts acylation of p-nitrophenol with propionyl chloride in nitrobenzene in the presence of aluminium chloride . Another method involves the Fries rearrangement of p-nitrophenyl propionate in nitrobenzene in the presence of aluminium chloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 . This indicates that the compound has a molecular formula of C9H9NO4 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at refrigerator temperatures .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Structural Analysis : The compound has been utilized in various synthetic processes. For instance, it has been used in the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters, where its derivatives played a crucial role in establishing absolute configuration and stereochemistry through methods like X-ray crystallography (Drewes et al., 1992).

- Chalcone Derivatives Synthesis : Research focused on synthesizing chalcone derivatives from derivatives of acetophenone and 2-nitrobenzaldehyde highlights the compound's role in creating novel chalcone compounds. This work involved purity analysis through melting point assay and thin layer chromatography, as well as structural identification using spectroscopy methods (Putri et al., 2019).

Photophysical Properties

- Solvatochromic Effects : A study examining the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives in various solvents revealed significant findings. It demonstrated bathochromic shifts from non-polar to polar solvents for these molecules, indicating their stabilization in the singlet excited state more than the ground state (Kumari et al., 2017).

Catalysis and Reaction Studies

- Selective Phosphorylation Studies : The compound has been involved in studies for selective phosphorylation of unprotected nucleosides, demonstrating its utility in organic synthesis and potential applications in pharmaceutical research (Taguchi & Mushika, 1975).

- Corrosion Inhibition : Research on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a related compound, as a corrosion inhibitor for mild steel, illustrates the compound's potential application in industrial processes. This includes studies on adsorption behavior and inhibition efficiency (Hamani et al., 2017).

Biological and Pharmacological Research

- Cytotoxic Metabolite Identification : In biomedical research, a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, was identified as a cytotoxic metabolite from terrestrial actinomycete Streptomyces collinus. This discovery highlights the potential of such compounds in cancer research and drug development (Rather et al., 2013).

Quantum Chemical Studies

- Theoretical and Computational Analysis : Quantum chemical insights such as geometric parameters, nonlinear optical properties, and frontier molecular orbitals of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives (related to the compound ) have been studied. These studies provide valuable information regarding molecular stability, charge transfer phenomena, and chemical reactivity, which are crucial in material science and pharmaceutical chemistry (Khalid et al., 2020).

Environmental and Material Sciences

- Electrosynthesis Applications : The compound has been used in the electrosynthesis of nitroso compounds, showcasing its utility in green chemistry and environmental applications (Cristea et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .

Propriétés

IUPAC Name |

1-(2-hydroxy-5-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYKMZXGGPYALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523018 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

CAS RN |

55805-95-3 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)